molecular formula C6H8Si B7724563 Phenylsilane

Phenylsilane

Cat. No.: B7724563
M. Wt: 108.21 g/mol
InChI Key: PARWUHTVGZSQPD-UHFFFAOYSA-N
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Description

. It is structurally related to toluene, with a silyl group replacing the methyl group. This compound is soluble in organic solvents and has similar densities and boiling points to toluene .

Preparation Methods

Phenylsilane is typically synthesized in two steps from tetraethoxysilane (Si(OEt)₄). In the first step, phenylmagnesium bromide is added to form phenyltriethoxysilane (PhSi(OEt)₃) via a Grignard reaction. The resulting product is then reduced with lithium aluminum hydride (LiAlH₄) to afford this compound .

Synthetic Route:

  • PhMgBr + Si(OEt)₄ → PhSi(OEt)₃ + MgBr(OEt)₄
  • PhSi(OEt)₃ + 3 LiAlH₄ → PhSiH₃ + 3 LiAl(OEt)₄

Chemical Reactions Analysis

Phenylsilane undergoes various chemical reactions, including:

Mechanism of Action

Phenylsilane exerts its effects primarily through its ability to donate hydride ions (H⁻). This property makes it a valuable reducing agent in organic synthesis. The hydride donation mechanism involves the transfer of a hydride ion from this compound to the substrate, resulting in the formation of reduced products .

Comparison with Similar Compounds

Phenylsilane is unique among organosilanes due to its simple structure and versatile reactivity. Similar compounds include:

    Toluene (C₆H₅CH₃): Structurally similar but lacks the silyl group.

    Dithis compound (C₆H₅)₂SiH₂: Contains two phenyl groups attached to silicon.

    Triethylsilane (C₂H₅)₃SiH: Contains three ethyl groups attached to silicon.

This compound’s uniqueness lies in its combination of a phenyl group with a silyl group, providing distinct reactivity and applications .

Properties

IUPAC Name

phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARWUHTVGZSQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80731-82-4
Details Compound: Phenylsilane homopolymer
Record name Phenylsilane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80731-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

108.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-53-1
Record name Phenylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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